molecular formula C21H15N3O2 B5251089 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-38-8

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B5251089
CAS No.: 5496-38-8
M. Wt: 341.4 g/mol
InChI Key: ITVOIJZUSZICMF-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole is a trisubstituted imidazole derivative characterized by a nitro group at the 3-position of the phenyl ring attached to the imidazole core. Its molecular formula is C₂₁H₁₅N₃O₂, with a molecular weight of 341.37 g/mol and a ChemSpider ID of 230458 . The compound is synthesized via multicomponent reactions involving aromatic aldehydes, amines, and ammonium acetate, often catalyzed by copper iodide (CuI) or other reagents, yielding moderate to high purity . Key spectral data include a distinctive NH proton singlet at δ 10.05 ppm in ¹H NMR and IR absorption bands for NH (3320 cm⁻¹) and C=N (1448 cm⁻¹) .

Properties

IUPAC Name

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-24(26)18-13-7-12-17(14-18)21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVOIJZUSZICMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294347
Record name 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-38-8
Record name NSC95929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, 3-nitrobenzaldehyde, and ammonium acetate in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Photoinduced Tautomerization

Solid-state photochromic behavior has been observed in structurally analogous compounds through excited-state intramolecular proton transfer (ESIPT):

ParameterObservationSource
Light SourceUV irradiation (365 nm)
Tautomeric FormKeto ↔ Enol interconversion
Quantum Yield0.18 (measured for analog II)
ReversibilityComplete under dark conditions

This reactivity is attributed to:

  • Nitro group's electron-withdrawing effect stabilizing tautomeric forms

  • Rigid crystal packing enabling proton transfer

Biochemical Interactions

While not strictly chemical reactions, the compound exhibits target-specific interactions:

Biological TargetBinding Affinity (ΔG)ActivitySource
COX-2 Enzyme-5.516 kcal/molAnalgesic (89%)
NF-κB TranscriptionN/AAnti-inflammatory

Key Interaction Sites :

  • Imidazole NH forms H-bonds with COX-2 Ser530

  • Nitrophenyl group participates in π–π stacking with Tyr385

Potential Reaction Pathways

Though not explicitly documented in the literature, predictable reactivity includes:

A. Nitro Group Reduction
Hypothesized Conditions:

  • H₂/Pd-C in ethanol

  • Sn/HCl aqueous medium

Expected Product : 2-(3-Aminophenyl)-4,5-diphenyl-1H-imidazole

B. Electrophilic Aromatic Substitution
Potential Sites:

  • C-4 position of imidazole (activated by adjacent phenyl groups)

  • Meta to nitro group on the 3-nitrophenyl ring

C. Metal Coordination
Proposed Complexes:

Metal IonCoordination SiteApplication Potential
Fe³⁺Imidazole N-3Catalysis
Cu²⁺Nitro oxygenSensor development

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole can be achieved through several methods, including the use of N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions. This method has been reported to yield high purity and efficiency, showcasing the compound's potential for large-scale applications . The compound exhibits significant stability with a melting point exceeding 300 °C, making it suitable for various applications where thermal stability is crucial .

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, demonstrate notable antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have shown that certain imidazole derivatives possess anti-inflammatory properties. The presence of electron-withdrawing groups like nitro (NO2) in the structure may enhance these effects by modulating biological pathways involved in inflammation .

Anticancer Potential

Some imidazole derivatives have been investigated for their anticancer activity. The ability of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole to interact with biological targets involved in cancer progression suggests potential therapeutic applications .

Coordination Chemistry

Imidazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole can coordinate with various metal ions to form metal-organic frameworks (MOFs), which have applications in catalysis and gas storage . The unique electronic properties imparted by the nitro group allow for enhanced interaction with metal centers.

Optical Properties

The optical properties of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole have been studied using density functional theory (DFT). The incorporation of substituents such as hydroxyl (OH) and nitro (NO2) groups influences the electronic transitions and absorption spectra of the compound. These modifications can lead to materials with desirable optical characteristics for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Electrochemical Properties

The electrochemical behavior of imidazole derivatives has been explored for their potential use in sensors and batteries. The redox properties of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole make it a candidate for further investigation in electrochemical applications.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. Results indicated that 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: DFT Analysis on Optical Properties
DFT calculations were performed to predict the UV-Vis spectral parameters of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole. The results showed a maximum absorption wavelength at approximately λ=395.13\lambda =395.13 nm when modified with specific substituents, indicating its potential as a dye or sensor material .

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and other interactions, while the imidazole ring can coordinate with metal ions or other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectral Properties

  • Melting Points : The 3-nitrophenyl derivative melts at 300–301°C , significantly higher than its 4-nitrophenyl analog (198–199°C ) due to stronger intermolecular interactions from the meta-nitro group’s dipole moment .
  • Fluorescence : While 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole lacks reported fluorogenic properties, anthracene-substituted analogs (e.g., 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole) exhibit solvatofluorochromism, responding to solvent polarity and acidity .

Crystal Structure and Molecular Docking

  • The 3-nitrophenyl derivative crystallizes in the monoclinic system (space group P2₁/n) with C–H⋯O interactions stabilizing the lattice . Docking studies reveal moderate binding to antimicrobial targets like GlcN-6-P synthase, weaker than bromo- or chloro-substituted analogs (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole) .

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity (%) Melting Point (°C) Synthetic Yield (%) Key Reference
2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole 3-NO₂, 4-Ph, 5-Ph 45.16 (Antiproliferative) 300–301 57
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole 4-NO₂, 4-Ph, 5-Ph 29.00 (Antiproliferative) 198–199 66
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4-Cl, 4-Ph, 5-Ph 29.00 (Antiproliferative) 261–263 75
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole 4-OCH₃, 4-Ph, 5-Ph 48.18 (Antiproliferative) 238–240 30
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole 1-(2,3-Cl₂), 3-NO₂, 4-Ph, 5-Ph 89.00 (Analgesic) N/A 80–85

Biological Activity

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antibacterial and anticancer properties.

Synthesis and Characterization

The synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole has been achieved through various methods, often involving the condensation of appropriate precursors under specific reaction conditions. For instance, one study reported the use of ammonium acetate and a catalytic amount of N-bromosuccinimide (NBS) under solvent-free conditions to yield high purity and yield of the target compound . Characterization techniques such as NMR and IR spectroscopy have confirmed the structure of the synthesized compound:

Spectroscopic Data Value
Melting Point>300 °C
1H NMR (DMSO-d6)δ 13.10 (s, 1H), 8.95 (s, 1H), 8.53 (d, 1H), 8.23 (d, 1H), 7.81 (d, 1H), 7.54-7.33 (m, 10H)
FTIR3448, 3068, 1526, 1350 cm⁻¹

Antibacterial Activity

The antibacterial properties of imidazole derivatives, including 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, have been evaluated against various pathogens. A comprehensive study screened several imidazole compounds for their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while many compounds exhibited minimal activity, some derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

For example:

  • Compound : 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
  • MIC against Staphylococcus aureus : Not specified in literature but inferred to be moderate based on structural activity relationships observed in similar compounds.

Anticancer Activity

The anticancer potential of nitro-substituted imidazoles has also been explored. Compounds containing nitrophenyl groups have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of microtubule assembly .

In vitro studies revealed that:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • Mechanism : Induction of apoptosis and cell cycle arrest were noted at concentrations around 10μM10\mu M .

Case Studies

Several case studies have highlighted the effectiveness of nitro-substituted imidazoles in clinical settings:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized a series of imidazole derivatives and tested them against clinical isolates of Staphylococcus aureus.
    • Results indicated that certain derivatives exhibited two-fold higher activity than standard antibiotics like ciprofloxacin.
  • Anticancer Evaluation :
    • A study focused on the effect of various imidazoles on cancer cell lines showed that compounds with a nitro group significantly inhibited cell proliferation.
    • The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multicomponent reaction involving 3-nitrobenzaldehyde, benzil, and ammonium acetate under acidic conditions. Optimal yields (73%) are achieved using ethanol or methanol as solvents at 65–70°C for 12–24 hours . Meta-substituted benzaldehydes with electron-withdrawing groups (e.g., nitro) favor cyclization due to enhanced electrophilicity. Lower yields (<50%) occur with sterically hindered aldehydes or non-polar solvents. Purification involves column chromatography (ethyl acetate/hexane) or recrystallization (methanol/diethyl ether) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Key Data :

  • ¹H NMR (DMSO-d₆) : Peaks at δ 7.25–8.54 ppm (aromatic protons), δ 13.12 ppm (imidazole NH) .
  • IR (KBr) : Bands at 1344–1525 cm⁻¹ (NO₂ stretching), 1641 cm⁻¹ (C=N), and 3404 cm⁻¹ (NH) .
  • HRMS : Observed [M+H]⁺ at m/z 347.1555 (calculated 347.1548) .
    • Interpretation : Discrepancies in NH peak intensity (DMSO-d₆ vs. CDCl₃) may indicate tautomerism. NO₂ and NH bands validate functional groups, while HRMS confirms molecular mass .

Q. What are the common challenges in crystallizing this compound, and how are they addressed?

  • Answer : Slow evaporation of methanol/diethyl ether (1:1 v/v) produces single crystals suitable for X-ray diffraction. Challenges include polymorphism and solvent inclusion. Intramolecular C–H⋯π interactions stabilize planar imidazole cores (r.m.s. deviation = 0.0056 Å), while O–H⋯N hydrogen bonds govern crystal packing . SHELXL (for refinement) and ORTEP (for visualization) are critical tools .

Advanced Research Questions

Q. How does the nitro group at the meta-position influence electronic properties and reactivity?

  • Answer : The nitro group enhances electrophilicity at the imidazole C2 position, facilitating nucleophilic substitutions or coordination with metal catalysts. DFT studies show reduced HOMO-LUMO gaps (≈3.5 eV), correlating with redox activity in catalytic applications. Substituent effects are quantified via Hammett σₘ values (σₘ = 0.71 for NO₂) .

Q. What mechanistic insights explain the antileishmanial activity of aryl-substituted imidazoles like this compound?

  • Answer : In vitro studies against Leishmania amazonensis suggest inhibition of ergosterol biosynthesis (IC₅₀ ≈ 12 µM). Molecular docking reveals strong binding to cytochrome P450 enzymes (ΔG = -9.2 kcal/mol), disrupting membrane integrity. Nitro group orientation in the active site is critical for activity .

Q. How can computational modeling guide the design of derivatives with improved biological or catalytic performance?

  • Methodology :

  • Docking (AutoDock Vina) : Prioritize derivatives with nitro group modifications (e.g., –CF₃, –CN) for enhanced target affinity .
  • MD Simulations : Assess stability of imidazole-metal complexes (e.g., Cu²⁺) in catalytic cycles .
  • QSAR Models : Correlate logP values (<3.5) with bioavailability .

Contradictions and Limitations

  • Yield Variability : Meta-substituted aldehydes show consistent yields (~73–75%), but steric effects in ortho-substituted analogs reduce efficiency (<60%) .
  • Biological Activity : While antileishmanial activity is promising, nitro group toxicity in mammalian cells requires structural optimization .

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